molecular formula C13H12N4O B2714732 (E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 475626-41-6

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B2714732
CAS RN: 475626-41-6
M. Wt: 240.266
InChI Key: OHYOOSKAUKKIGT-OQLLNIDSSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and molecular weight. The specific physical and chemical properties for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not available in the searched resources .

Scientific Research Applications

Catalysis and Synthesis

Compounds structurally related to "(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile" have been used as catalysts in organic synthesis. For instance, ZnFe2O4 nanoparticles have demonstrated effectiveness as catalysts in the synthesis of pyrazole derivatives, showcasing their potential in facilitating complex chemical reactions with environmental benefits such as excellent yields, short reaction times, and a simple workup process (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).

Coordination Chemistry

Research into pyrazole-based ligands, similar in structure to the compound of interest, has led to the development of new zinc(II) complexes. These studies provide insights into the complex formation properties and potential applications in coordination chemistry, highlighting the versatility of pyrazole derivatives in forming various protonated mononuclear and dinuclear complexes (Malinkin et al., 2012).

Green Chemistry

Pyrazole derivatives have been employed in green chemistry applications, illustrating their role in environmentally friendly synthetic protocols. For example, ionic liquids have been used as catalysts for the synthesis of pyranopyrazoles, emphasizing the importance of pyrazole derivatives in developing sustainable chemical processes with high yields and lower environmental impact (Aliabadi & Mahmoodi, 2016).

Pharmaceutical Research

While direct applications in pharmaceutical research for the exact compound were not identified, related pyrazole derivatives have been explored for their potential biological activities, including as ligands in the development of metal complexes with possible therapeutic applications. This research underscores the broad potential of pyrazole compounds in the field of medicinal chemistry and drug design (Gupta, Guedes da Silva, & Pombeiro, 2019).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The specific mechanism of action for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is not available in the searched resources .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. The specific safety and hazards information for “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” is not available in the searched resources .

Future Directions

The future directions for research on “(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

3-[4-[(E)-hydroxyiminomethyl]-3-phenylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-7-4-8-17-10-12(9-15-18)13(16-17)11-5-2-1-3-6-11/h1-3,5-6,9-10,18H,4,8H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYOOSKAUKKIGT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NO)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-((hydroxyimino)methyl)-3-phenyl-1H-pyrazol-1-yl)propanenitrile

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